4-Ethoxy-3-fluoro-2-formylphenylboronic acid
Overview
Description
4-Ethoxy-3-fluoro-2-formylphenylboronic acid: is an organoboron compound with the molecular formula C9H10BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy, fluoro, and formyl groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
Chemistry: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor, contributing to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including the manufacture of polymers, dyes, and electronic materials.
Safety and Hazards
The compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation, especially in confined areas .
Future Directions
While specific future directions for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid are not mentioned in the search results, phenylboronic acids are versatile synthetic building blocks and important intermediates in the preparation of agrochemical and pharmaceutical active ingredients . They have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Mechanism of Action
Target of Action
The primary target of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways. It enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound is generally stable and readily prepared . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on the specific conditions of the reaction it is used in.
Result of Action
The molecular effect of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the other reactants present .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-3-fluoro-2-formylphenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds . This compound can also interact with serine proteases and kinase enzymes, inhibiting their activity and thereby affecting various biochemical pathways . The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of the enzymes, leading to enzyme inhibition.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of serine proteases and kinases, which are critical for cell growth, progression, and metastasis . By inhibiting these enzymes, this compound can alter cell signaling pathways, leading to changes in gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity . Additionally, it can interact with anti-apoptotic proteins, affecting their function and promoting apoptosis in certain cell types . These interactions can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, its interaction with serine proteases and kinases can lead to changes in the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with enzymes and other biomolecules, ultimately influencing its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-3-fluoro-2-formylphenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2. The reaction mixture is heated to facilitate the borylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or substituted alkene products.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Comparison with Similar Compounds
- 4-Fluoro-3-formylphenylboronic acid
- 4-Ethoxyphenylboronic acid
- 3-Fluoro-4-ethoxyphenylboronic acid
Comparison: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is unique due to the presence of both ethoxy and formyl groups on the phenyl ring, which can enhance its reactivity and selectivity in coupling reactions. Compared to 4-Fluoro-3-formylphenylboronic acid, the additional ethoxy group provides different electronic and steric properties, potentially leading to different reaction outcomes. Similarly, the presence of the formyl group distinguishes it from 4-Ethoxyphenylboronic acid, offering additional functionalization possibilities.
Properties
IUPAC Name |
(4-ethoxy-3-fluoro-2-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMZKIWLAAGVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.